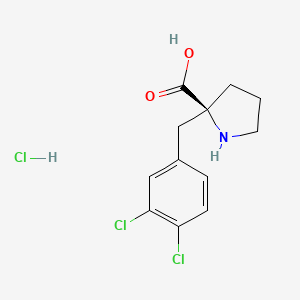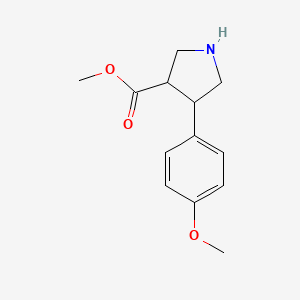
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Vue d'ensemble
Description
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate, also known as MMP-3, is an organic compound that belongs to the pyrrolidine family. It has been studied for its various applications in scientific research, such as its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Applications De Recherche Scientifique
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its various applications in scientific research. It has been used in the synthesis of a variety of compounds, such as peptides, amino acids, and nucleosides. It has also been used in the synthesis of a variety of pharmaceuticals, such as antifungal agents, anticonvulsants, and anti-inflammatory drugs. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been studied for its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases.
Mécanisme D'action
The mechanism of action of Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not yet fully understood. However, it is believed that Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate may act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate may also act as an inhibitor of certain proteins, such as nuclear factor kappa B (NF-kB), which is involved in the regulation of inflammation and immune responses.
Effets Biochimiques Et Physiologiques
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins, and to inhibit the activity of certain enzymes, such as COX-2. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been shown to inhibit the activity of certain proteins, such as NF-kB, and to reduce inflammation and immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it widely available for research purposes. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is relatively stable and has a low toxicity, making it safe for use in laboratory experiments. However, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not very soluble in water, making it difficult to use in certain experiments. Additionally, Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is not very effective in inhibiting certain enzymes, such as COX-2, and proteins, such as NF-kB, making it limited in its potential applications.
Orientations Futures
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has several potential future directions. One potential future direction is to explore its potential applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes and proteins. Additionally, further research could be done to explore its potential as an anti-inflammatory agent and to develop more effective ways to synthesize Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate. Finally, further research could be done to explore its potential as a therapeutic agent for other diseases.
Propriétés
IUPAC Name |
methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-10-5-3-9(4-6-10)11-7-14-8-12(11)13(15)17-2/h3-6,11-12,14H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBHPTZUARKXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CNCC2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391250 | |
| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
CAS RN |
939758-17-5 | |
| Record name | Methyl 4-(4-methoxyphenyl)pyrrolidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



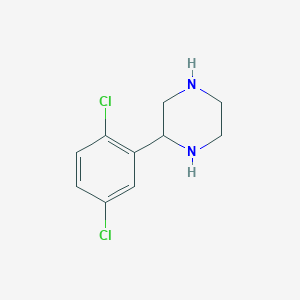

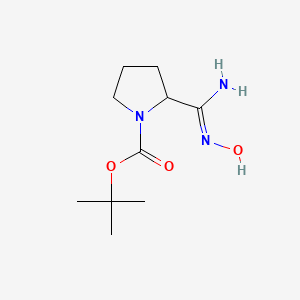

![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid](/img/structure/B1387968.png)

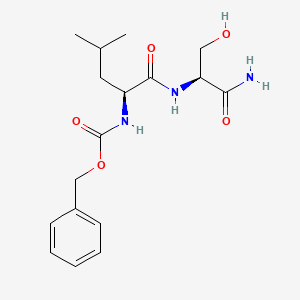

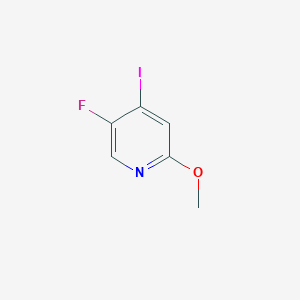
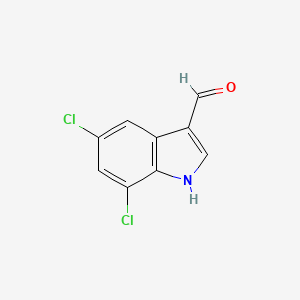

![2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1387981.png)

